{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine
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Overview
Description
{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a trifluoromethyl ketone, the pyrrolidine ring can be formed through a cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the trifluoromethyl and methylamine groups.
Trifluoromethylpyridine: Contains a trifluoromethyl group but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Similar structure but without the trifluoromethyl group.
Uniqueness
{[1-Methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methyl}amine is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C7H13F3N2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
[1-methyl-2-(trifluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C7H13F3N2/c1-12-3-2-5(4-11)6(12)7(8,9)10/h5-6H,2-4,11H2,1H3 |
InChI Key |
GYHWIZYKSBGCGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C(F)(F)F)CN |
Origin of Product |
United States |
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